4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol 4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 896827-92-2
VCID: VC0357162
InChI: InChI=1S/C17H14N4OS/c22-11-7-5-10(6-8-11)15-19-16-14-12-3-1-2-4-13(12)23-17(14)18-9-21(16)20-15/h5-9,22H,1-4H2
SMILES: C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)O
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4g/mol

4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

CAS No.: 896827-92-2

Main Products

VCID: VC0357162

Molecular Formula: C17H14N4OS

Molecular Weight: 322.4g/mol

4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol - 896827-92-2

CAS No. 896827-92-2
Product Name 4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Molecular Formula C17H14N4OS
Molecular Weight 322.4g/mol
IUPAC Name 4-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
Standard InChI InChI=1S/C17H14N4OS/c22-11-7-5-10(6-8-11)15-19-16-14-12-3-1-2-4-13(12)23-17(14)18-9-21(16)20-15/h5-9,22H,1-4H2
Standard InChIKey SKMFCLYSWBOJIY-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)O
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)O
PubChem Compound 1848258
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator